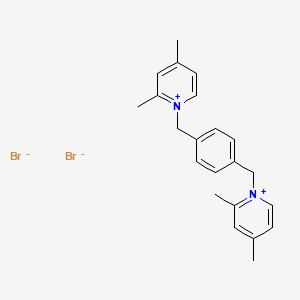
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(2,4-dimethyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) is a quaternary ammonium compound with the molecular formula C22H26N2Br2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with bromide ions as counterions.
準備方法
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) typically involves the reaction of 2,4-dimethylpyridine with p-phenylenedimethylene dibromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs.
化学反応の分析
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles such as hydroxide or alkoxide ions replace the bromide ions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The specific pathways involved depend on the biological context and the target organism.
類似化合物との比較
1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) can be compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Known for its antimicrobial properties and use in disinfectants.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetraethylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
The uniqueness of 1,1’-(p-Phenylenedimethylene)bis(2,4-dimethylpyridinium bromide) lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
102584-23-6 |
|---|---|
分子式 |
C22H26Br2N2 |
分子量 |
478.3 g/mol |
IUPAC名 |
1-[[4-[(2,4-dimethylpyridin-1-ium-1-yl)methyl]phenyl]methyl]-2,4-dimethylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H26N2.2BrH/c1-17-9-11-23(19(3)13-17)15-21-5-7-22(8-6-21)16-24-12-10-18(2)14-20(24)4;;/h5-14H,15-16H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
JJSSKMUAIIPVRK-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=C(C=C(C=C3)C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















